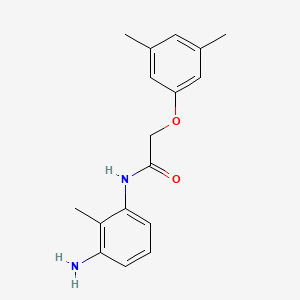
N-(3-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and agricultural applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₇H₂₀N₂O₂
- Molar Mass : 284.35 g/mol
- CAS Number : 954586-71-1
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antioxidant, antimicrobial, and potential pesticidal properties.
1. Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. For instance, derivatives of diphenylamine have shown promising antioxidant capacities measured through various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests. The presence of amino groups in the structure is known to enhance these properties by facilitating electron donation .
2. Antimicrobial Activity
This compound has been tested for its antimicrobial effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined using standard protocols:
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 1 | Staphylococcus aureus | 0.312 | 1.25 |
| 2 | Escherichia coli | 1.25 | 5 |
| 3 | Pseudomonas aeruginosa | 0.625 | 1.25 |
These results suggest that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus .
3. Pesticidal Potential
Recent studies have explored the use of this compound as a pesticide. Its structural characteristics imply potential efficacy against various pests. The compound's ability to disrupt biological processes in target organisms suggests it could be developed into an effective pesticide formulation .
Case Studies
Case Study 1: Antioxidant Evaluation
In a study evaluating several aminodiphenylamine derivatives, this compound was found to have a high total antioxidant capacity (TAC), indicating its potential for use in formulations aimed at oxidative stress reduction .
Case Study 2: Antimicrobial Testing
A comparative analysis was conducted on the antimicrobial efficacy of this compound against common pathogens. The study highlighted its effectiveness in inhibiting biofilm formation, which is crucial for treating chronic infections caused by biofilm-producing bacteria .
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-12(2)9-14(8-11)21-10-17(20)19-16-6-4-5-15(18)13(16)3/h4-9H,10,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCSUOBTBYUTNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














